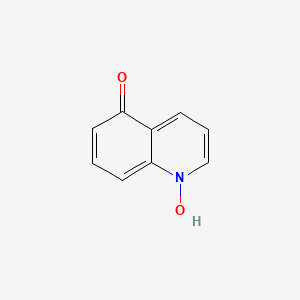

5-Hydroxyquinoline-N-oxide

Description

Contextualization of 5-Hydroxyquinoline-N-oxide within Heterocyclic N-Oxide Chemistry

Heterocyclic N-oxides are a class of compounds that have garnered significant attention in medicinal and synthetic chemistry. nih.gov The introduction of an N-oxide functional group to a heterocyclic system, such as quinoline (B57606), dramatically alters its electronic properties and reactivity. acs.org The N-oxide group is a strong electron-withdrawing moiety through resonance, yet it can also act as an electron-donating group through induction. This dual nature enhances the polarity and reactivity of the parent molecule. ontosight.ai

This compound is a derivative of quinoline N-oxide, distinguished by a hydroxyl group at the 5-position of the quinoline ring. This substitution introduces an additional site for chemical modification and interaction. The presence of both the N-oxide and the hydroxyl group allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity. ias.ac.incore.ac.uk The N-oxide functionality in this compound makes the quinoline ring susceptible to both electrophilic and nucleophilic attack at different positions, a feature that is extensively exploited in organic synthesis. researchgate.net

Overview of the Significance of Quinoline N-Oxides in Chemical Sciences

Quinoline N-oxides are not merely laboratory curiosities; they are pivotal intermediates in the synthesis of a wide array of functionalized quinoline derivatives. researchgate.netsioc-journal.cn The N-oxide group can act as a directing group, facilitating regioselective C-H functionalization at the C2 and C8 positions of the quinoline ring. researchgate.net This has opened up new avenues for the synthesis of complex molecules with potential applications in various fields.

The significance of quinoline N-oxides extends to their diverse biological activities. Many quinoline N-oxide derivatives have been investigated for their potential as therapeutic agents. nih.govontosight.ai Furthermore, the ability of quinoline N-oxides to act as ligands in coordination chemistry is another area of active research. routledge.com The N-oxide moiety can coordinate with metal ions, leading to the formation of stable complexes with interesting structural and electronic properties. nih.govresearchgate.net

Historical Development and Emerging Research Trajectories of this compound

The study of heterocyclic N-oxides dates back several decades, with initial interest often stemming from their role as metabolites of N-heterocyclic drugs. nih.gov The synthesis of 8-hydroxyquinoline (B1678124) N-oxide, a constitutional isomer of this compound, was described in the mid-20th century, highlighting the early interest in hydroxylated quinoline N-oxides. ias.ac.in Early research focused on understanding the fundamental reactivity and properties of these compounds.

In recent years, research on quinoline N-oxides, including this compound, has seen a resurgence. Modern synthetic methods have enabled more efficient and selective functionalization of the quinoline ring. researchgate.netresearchgate.netorganic-chemistry.orgbeilstein-journals.org Emerging research trajectories for this compound and related compounds include their application in the development of novel materials and as versatile building blocks in the synthesis of complex natural products and pharmacologically active molecules. researchgate.netmdpi.com The unique electronic and steric properties of this compound make it an attractive scaffold for the design of new functional molecules.

Scope and Objectives of Current Research Endeavors on the Chemical Compound

Current research on this compound is multifaceted, driven by its potential in various areas of chemical science. A primary objective is the development of new synthetic methodologies that leverage the unique reactivity of the N-oxide group to create novel quinoline derivatives. rsc.org This includes exploring its use in C-H activation and functionalization reactions to build molecular complexity efficiently.

Another key area of investigation is its role in coordination chemistry. Researchers are exploring the synthesis and characterization of metal complexes of this compound and its derivatives. researchgate.net The goal is to develop new materials with tailored electronic, optical, or catalytic properties. mdpi.com The ability of the hydroxyl and N-oxide groups to act as a bidentate ligand is of particular interest. mdpi.com

Furthermore, the biological potential of derivatives of this compound continues to be a significant driver of research. While this article does not delve into specific therapeutic applications, the underlying chemical research aims to synthesize and understand the properties of new compounds that may serve as leads in drug discovery programs. acs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | quinolin-5-ol, 1-oxide | |

| Molecular Formula | C₉H₇NO₂ | nih.gov |

| Molecular Weight | 161.16 g/mol | nih.gov |

| Appearance | Typically a solid, crystalline powder. | solubilityofthings.com |

| Solubility | More soluble in polar solvents. Solubility is influenced by pH and temperature. | solubilityofthings.com |

| CAS Number | 1123-41-3 | solubilityofthings.com |

Spectroscopic Data of 8-Hydroxyquinoline N-oxide (an isomer)

| Spectroscopic Technique | Observed Features | Source |

| Infrared (IR) Spectroscopy | A broad band in the 2857-2440 cm⁻¹ region, indicating intramolecular hydrogen bonding between the O-H and N-O groups. A significant shift of the hydroxyl band to lower frequencies compared to 8-hydroxyquinoline suggests strong internal association. | ias.ac.in |

| Power Spectra (from CPMD) | For the bridged proton, signals are observed around 880–1600 cm⁻¹ and 2550–2900 cm⁻¹. | core.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-hydroxyquinolin-5-one |

InChI |

InChI=1S/C9H7NO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H |

InChI Key |

KPMWZNMRZANDTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C2=CC=CN(C2=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Hydroxyquinoline N Oxide and Its Derivatives

Regioselective N-Oxidation Strategies of Quinoline (B57606) Scaffolds

The selective oxidation of the nitrogen atom in the quinoline ring is a crucial first step in the synthesis of 5-hydroxyquinoline-N-oxide. The presence of the hydroxyl group at the C5 position can influence the reactivity of the nitrogen atom, necessitating carefully controlled reaction conditions to achieve high yields and avoid unwanted side reactions.

Peracid-Mediated N-Oxidation Techniques

Peroxy acids are widely employed reagents for the N-oxidation of heterocyclic compounds, including quinolines. The reaction proceeds via the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the quinoline nitrogen. Common peroxy acids used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.

The general mechanism involves the formation of a transition state where the oxygen atom is transferred from the peroxy acid to the nitrogen atom of the quinoline. The choice of solvent and reaction temperature is critical to control the rate of reaction and minimize potential side reactions, such as oxidation of the phenol (B47542) ring.

Hydrogen Peroxide and Acetic Acid Catalyzed Routes

A convenient and cost-effective method for the N-oxidation of hydroxyquinolines involves the use of hydrogen peroxide in the presence of acetic acid. This mixture generates peracetic acid in situ, which then acts as the oxidizing agent. This method has been successfully applied for the synthesis of 8-hydroxyquinoline-N-oxide, providing a strong precedent for its application to the 5-hydroxy isomer. researchgate.net

In a typical procedure, 8-hydroxyquinoline (B1678124) is heated with a mixture of glacial acetic acid and 30% hydrogen peroxide. researchgate.net The reaction progress is monitored, and upon completion, the product is isolated and purified. A key advantage of this method is the relatively straightforward work-up procedure, which can involve steam distillation to remove any unreacted starting material. researchgate.net The reaction conditions for the synthesis of 8-hydroxyquinoline-N-oxide are summarized in the table below.

| Reactant | Reagents | Temperature | Duration | Yield | Reference |

| 8-Hydroxyquinoline | 30% Hydrogen Peroxide, Glacial Acetic Acid | 65-75°C | 4 hours | Fair | researchgate.net |

Synthesis of Substituted this compound Analogues

The derivatization of the this compound scaffold is essential for exploring the structure-activity relationships of this class of compounds. Functionalization can be targeted at various positions on the quinoline ring, with the C2, C5, and C7 positions being of particular interest.

Derivatization at the Quinoline Ring System

The C2 position of the quinoline N-oxide ring is activated towards nucleophilic attack, making it a prime site for functionalization. A variety of methods have been developed for the introduction of different substituents at this position.

Metal-Free C-H Functionalization: An efficient one-pot methodology for the C2-selective amination and alkylation of quinoline N-oxides has been developed under metal-free conditions. researchgate.net This approach utilizes diethyl H-phosphonate and potassium carbonate to facilitate the reaction of quinoline N-oxides with a range of amines and active methylene (B1212753) compounds at room temperature. researchgate.net

Deoxygenative Heteroarylation: A metal- and additive-free method for the deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles. ccspublishing.org.cn This reaction proceeds with good regioselectivity and provides excellent yields under mild conditions. ccspublishing.org.cn

Copper-Catalyzed Sulfoximination: A copper-catalyzed direct sulfoximination of quinoline-N-oxides has been described, involving a dual C-H/N-H dehydrogenative coupling with sulfoximines. nih.gov This reaction proceeds in the presence of a copper catalyst, such as CuBr, in toluene (B28343) at elevated temperatures. nih.gov

The following table summarizes various C2 functionalization strategies for the general quinoline N-oxide scaffold, which are potentially applicable to this compound.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Reference |

| Amination/Alkylation | Diethyl H-phosphonate, K2CO3 | C2 | researchgate.net |

| Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2 | ccspublishing.org.cn |

| Sulfoximination | CuBr, Sulfoximine | C2 | nih.gov |

| Alkenylation | Alkenes, Pd-catalyst | C2 | nih.gov |

| Alkylation | tert-Butyl acrylate, Rh-catalyst | C2 | nih.gov |

The functionalization of the C5 and C7 positions of the quinoline ring presents a greater challenge due to the generally lower reactivity of these positions compared to C2, C4, and C8. The presence of the 5-hydroxy group and the N-oxide functionality in the target molecule further complicates the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring (carbocycle) at the C5 and C8 positions due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quimicaorganica.org However, the directing effects of the 5-hydroxy and N-oxide groups must be considered. The hydroxyl group is an activating, ortho-, para-directing group, which would favor substitution at the C6 and C8 positions. The N-oxide group can direct electrophiles to the C4 position. quimicaorganica.org Therefore, achieving selective substitution at C5 or C7 would likely require specific directing group strategies or the use of advanced catalytic methods.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the quinoline ring is generally favored at the C2 and C4 positions. quimicaorganica.org The direct introduction of substituents at the C5 and C7 positions via nucleophilic attack is challenging. However, vicarious nucleophilic substitution (VNS) has been shown to occur at the C7 position of 8-nitroquinoline, indicating that with appropriate activating groups, nucleophilic substitution at positions other than C2 and C4 is possible. nih.gov

Halogenation as a Handle for Further Functionalization: The introduction of a halogen atom at the C5 or C7 position can serve as a valuable synthetic handle for further derivatization through cross-coupling reactions. While direct C-H halogenation of the quinoline ring often leads to a mixture of products, regioselective methods are being developed. For instance, an operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acid as the halogen source. researchgate.net

Research on the direct C5 and C7 functionalization of the this compound scaffold is an active area of investigation. The development of regioselective methods for introducing a diverse range of functional groups at these positions will be crucial for unlocking the full potential of this promising class of compounds.

C8-Selective Functionalization Approaches

The regioselective functionalization of the quinoline core is a pivotal challenge in synthetic chemistry. While the C2 position of quinoline N-oxides is often electronically favored for functionalization, directing reactions to the C8 position is crucial for accessing a diverse range of structural analogues with potential applications in materials science and drug discovery. sioc-journal.cn The N-oxide group, due to its proximity to the C8-H bond, can serve as an effective directing group to facilitate this challenging transformation.

Transition-metal catalysis has emerged as a powerful tool for achieving C8-selective C-H functionalization. Various methods have been developed that exploit the coordinating ability of the N-oxide oxygen to direct a metal catalyst to the sterically accessible C8 position.

Palladium-Catalyzed C8-Arylation: A notable breakthrough in this area is the development of a palladium-catalyzed C-H arylation of quinoline N-oxides that exhibits high selectivity for the C8 position. This is unusual for palladium, which typically directs functionalization to the C2 position. The reaction demonstrates broad scope with respect to both the quinoline N-oxide and the iodoarene coupling partner and can be significantly accelerated using microwave irradiation. Mechanistic studies and Density Functional Theory (DFT) calculations suggest that the reaction proceeds via a cyclopalladation pathway, with the regioselectivity being influenced by electronic, steric, and solvation effects.

Rhodium-Catalyzed C8-Functionalization: Rhodium catalysis has also proven effective for C8-selective reactions. Cationic rhodium complexes have been utilized for the C8 alkenylation of quinoline N-oxides. Furthermore, Rh(III)-catalyzed protocols have been developed for highly regioselective C8-bromination and amidation. These reactions tolerate a wide range of functional groups and can be performed on a gram scale. Mechanistic investigations point to the formation of a five-membered rhodacycle as a key intermediate that directs the functionalization to the C8 position. The use of molecular oxygen as a clean, terminal oxidant in some rhodium-catalyzed systems further enhances the green credentials of these methods.

Below is a table summarizing key catalyst systems for C8-selective functionalization:

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / Additives | Arylation | High C8 selectivity, broad substrate scope, microwave acceleration. |

| [RhCp*Cl₂]₂ / AgSbF₆ | Bromination, Amidation, Olefination | Excellent regioselectivity, wide functional group tolerance, scalable. |

| Cationic Rh(I) | Alkenylation | Directs addition of C8-H across alkynes. |

N-Oxide Group Modifications and Stability Considerations

The N-oxide group in this compound is not merely a passive directing group; it is a reactive functional handle that can undergo various transformations, further expanding the molecular diversity of its derivatives.

Deoxygenation: A common modification is the removal of the N-oxide oxygen to revert to the parent quinoline. This deoxygenation can be achieved using various reagents, including trivalent phosphorus compounds or catalytic hydrogenation. This two-step strategy of N-oxidation followed by C-H functionalization and subsequent deoxygenation is a powerful method for accessing substituted quinolines that are difficult to synthesize directly. For instance, visible-light-induced deoxygenative C2-sulfonylation has been developed as an eco-friendly method. rsc.org

Rearrangement Reactions: Quinoline N-oxides can undergo rearrangement reactions, particularly under photochemical conditions. For example, light-induced isomerization, sometimes zinc-catalyzed, can convert quinoline N-oxides into the corresponding 2-quinolinone derivatives. rsc.org This transformation proceeds with 100% atom economy through what is believed to be an intramolecular hydrogen and oxygen transfer. rsc.org

Role as an Oxidant: The N-O bond is relatively weak and can act as an oxygen source. In some reactions, the quinoline N-oxide itself can serve as an internal oxidant, facilitating transformations at other positions of the molecule or on other substrates. Gold-catalyzed oxidation reactions of thioalkynes, for example, utilize quinoline N-oxides as the oxidant. nih.gov

| Modification Type | Description | Conditions/Reagents |

|---|---|---|

| Deoxygenation | Removal of the N-oxide oxygen to form the parent quinoline. | PPh₃, Catalytic Hydrogenation, Visible Light Photocatalysis. rsc.org |

| Isomerization | Rearrangement to form 2-quinolinone derivatives. | Photochemical (UV light), often with Zn-catalysis. rsc.org |

| Internal Oxidant | Acts as an oxygen donor in a reaction. | Used in transition-metal-catalyzed oxidations. nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.

Catalytic Systems for Oxidation Reactions

The synthesis of this compound is typically achieved by the N-oxidation of 5-hydroxyquinoline (B119867). Traditional methods often employ stoichiometric amounts of strong oxidizing agents like peroxy acids (e.g., m-chloroperoxybenzoic acid), which generate significant waste. Green chemistry seeks to replace these with catalytic systems that use cleaner, more efficient oxidants.

Hydrogen Peroxide: A highly attractive green oxidant is hydrogen peroxide (H₂O₂), as its only byproduct is water. The oxidation of hydroxyquinolines can be carried out using H₂O₂ in acetic acid, where peracetic acid is generated in situ. ias.ac.in This method avoids the pre-formation and handling of potentially unstable peroxy acids.

Molecular Oxygen: The ultimate green oxidant is molecular oxygen (O₂) from the air. While direct oxidation of quinolines with O₂ can be challenging, catalytic systems are being developed to facilitate this transformation. For instance, rhodium-catalyzed C-H olefination of quinoline N-oxides has been achieved using molecular oxygen as the terminal oxidant, showcasing a move towards more sustainable catalytic cycles. mdpi.com

Enzymatic Oxidation: Biocatalysis offers an exceptionally green route for selective oxidations. Enzymes, such as monoamine oxidases (MAO-N) and quinoline 2-oxidoreductases, can catalyze the oxidation of quinoline derivatives under mild, aqueous conditions. rsc.orgnorthumbria.ac.uk While the direct N-oxidation of 5-hydroxyquinoline by enzymes is an area of ongoing research, enzymatic methods represent a highly promising avenue for sustainable synthesis. rsc.org

Atom Economy and Sustainable Synthetic Protocols

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The synthesis of this compound via direct oxidation of 5-hydroxyquinoline is an addition reaction, which is inherently atom-economical.

Reaction: 5-Hydroxyquinoline + [O] → this compound

Atom Economy Calculation: (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100%

In an ideal oxidation where an oxygen atom is simply added, the atom economy is very high. For example, using H₂O₂ as the oxidant, the only byproduct is water. This contrasts sharply with methods that use reagents like mCPBA, where the chlorobenzoic acid becomes a significant waste product, leading to a much lower atom economy.

Sustainable Protocols: Beyond catalytic systems and atom economy, a holistic green approach involves considering the entire synthetic protocol:

Solvent Choice: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions is a key objective. tandfonline.com

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Renewable Feedstocks: While the core quinoline structure is typically derived from petrochemical sources, research into bio-based routes for aromatic compounds is an active area of green chemistry.

Catalyst Recovery: The use of heterogeneous or nanocatalysts, which can be easily separated from the reaction mixture and reused over multiple cycles, is a cornerstone of sustainable synthesis. semanticscholar.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, less wasteful, and environmentally responsible.

Based on a comprehensive review of the available search results, specific experimental spectroscopic and diffraction data for the compound “this compound” is not sufficiently available to construct the detailed, scientifically accurate article as requested.

The search results primarily contain data for related but distinct compounds, such as:

5-Hydroxyquinoline (the parent compound without the N-oxide group).

8-Hydroxyquinoline-N-oxide (a different positional isomer).

Quinoline-N-oxide (the unsubstituted parent N-oxide).

Other substituted quinolines and their N-oxides.

The strict instruction to focus solely on "this compound" and not introduce information that falls outside this explicit scope prevents the use of data from these related compounds for comparison or inference. Fulfilling the request would require presenting data from one molecule as if it belonged to another, which would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the information accessible through the provided search tools.

Elucidation of Electronic and Molecular Structures Through Advanced Spectroscopic and Diffraction Techniques

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For conjugated aromatic systems like 5-Hydroxyquinoline-N-oxide, the most significant transitions are typically π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally high in energy and result in strong absorption bands. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen and nitrogen atoms, to an antibonding π* orbital. These transitions are typically lower in energy and have weaker absorption intensities compared to π → π* transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter wavelength UV | High |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength UV/Visible | Low |

Fluorescence Spectroscopy Investigations

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. After a molecule absorbs light and is promoted to an excited electronic state, it can relax to the ground state by emitting a photon. This emitted light is known as fluorescence.

Hydroxyquinolines are generally known to be weak fluorophores in many solvents. niscpr.res.in This weak fluorescence is often attributed to an efficient non-radiative decay process known as excited-state intramolecular proton transfer (ESIPT). In this process, a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring in the excited state, which provides a rapid pathway for the molecule to return to the ground state without emitting light.

While specific fluorescence excitation and emission data for this compound are not detailed in the available literature, studies on the closely related 8-hydroxyquinoline (B1678124) show dual fluorescence in the region of 330-410 nm in various solvents. niscpr.res.in The fluorescence properties of these compounds are highly dependent on the solvent, concentration, and excitation wavelength. niscpr.res.in It is also well-documented that the fluorescence of hydroxyquinoline derivatives can be significantly enhanced upon complexation with metal ions, which inhibits the ESIPT process. uci.edu Given these characteristics of the hydroxyquinoline family, it is anticipated that this compound would also exhibit weak intrinsic fluorescence with properties sensitive to its environment.

Table 2: General Fluorescence Properties of Hydroxyquinoline Derivatives

| Property | General Observation |

| Quantum Yield | Generally low in the absence of metal ions |

| Emission Wavelength | Dependent on solvent polarity and other environmental factors |

| Metal Ion Interaction | Fluorescence is often enhanced upon chelation |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 161.16 g/mol .

A characteristic fragmentation pathway for N-oxides under mass spectrometric analysis is the loss of an oxygen atom, which would correspond to a fragment ion with a mass-to-charge ratio (m/z) of [M-16]. nih.gov Another common fragmentation for N-oxides is the elimination of a hydroxyl radical, resulting in a fragment at [M-17]. researchgate.net

Further fragmentation would involve the cleavage of the quinoline ring system. Studies on the mass spectra of monohydroxyquinolines show that they all undergo a primary fragmentation by losing carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN). cdnsciencepub.com Based on these established fragmentation patterns, a plausible fragmentation pathway for this compound can be proposed. The initial loss of an oxygen atom or a hydroxyl radical from the molecular ion would be followed by the characteristic fragmentation of the resulting hydroxyquinoline cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Corresponding Fragment |

| 161 | [M]+ (Molecular Ion) |

| 145 | [M-O]+ |

| 144 | [M-OH]+ |

| 117 | [M-O-CO]+ or [M-OH-HCN]+ |

| 90 | [M-O-CO-HCN]+ |

X-ray Diffraction Studies for Solid-State Molecular Architectures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound has not been reported in the searched literature, crystallographic data for the isomeric 8-Hydroxyquinoline-N-oxide is available. nih.gov Analysis of this related structure can provide insights into the likely molecular architecture of the 5-hydroxy isomer.

For 8-Hydroxyquinoline-N-oxide, the crystal structure reveals a planar quinoline ring system with the N-oxide and hydroxyl groups influencing the intermolecular interactions, such as hydrogen bonding, which dictates the packing of the molecules in the crystal lattice. ias.ac.in It is reasonable to expect that this compound would also adopt a largely planar structure, with the positions of the hydroxyl and N-oxide groups playing a key role in forming hydrogen bonds and other non-covalent interactions that define its solid-state architecture. The precise details of the crystal packing, including the space group and unit cell dimensions, would, however, be unique to the 5-hydroxy isomer.

Table 4: Crystallographic Data for the Isomer 8-Hydroxyquinoline-N-oxide

| Parameter | Value |

| Crystal System | Data not specified |

| Space Group | Data not specified |

| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |

| Molecules per Unit Cell (Z) | Data not specified |

Note: Specific crystallographic data for this compound is not available in the cited sources. The table presents parameters for which data would be reported from an X-ray diffraction study. Data for the related isomer, 8-Hydroxyquinoline-N-oxide, is available in crystallographic databases. nih.gov

In Depth Theoretical and Computational Investigations of 5 Hydroxyquinoline N Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the simulation of molecular structures and properties with high accuracy. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. scirp.org It is predicated on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level ab initio methods, yet it provides accurate results for a wide range of molecular properties. scirp.org

For quinoline (B57606) derivatives and their N-oxides, DFT is extensively used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.govnih.govrsc.org In a typical DFT calculation for a molecule like 5-Hydroxyquinoline-N-oxide, the first step is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This provides key structural information such as bond lengths, bond angles, and dihedral angles. africanjournalofbiomedicalresearch.com Computational studies on related quinoline N-oxides have successfully reproduced experimental findings, confirming the reliability of DFT for describing the structural aspects of these compounds. researchgate.net

To explore the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgarxiv.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum, and oscillator strengths, which relate to the intensity of these absorptions. nih.govrsc.org

This methodology is crucial for understanding the photophysical behavior of compounds like this compound. For instance, TD-DFT calculations on similar aromatic N-oxides have been used to analyze the nature of electronic transitions, such as n→π* or π→π*, and to predict their absorption and emission spectra. chemrxiv.orgresearchgate.net These calculations provide insights into how the electronic structure changes upon excitation, which is fundamental to applications in areas like photochemistry and materials science. rsc.org

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. acs.org The XC functional is an approximation of the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

For organic heterocyclic molecules such as quinoline derivatives, the B3LYP hybrid functional is one of the most popular and well-benchmarked choices. researchgate.netreddit.comresearchgate.net B3LYP combines a portion of the exact exchange energy from Hartree-Fock theory with DFT exchange and correlation, offering a good balance of accuracy and computational efficiency. researchgate.netdergipark.org.tr

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p), are commonly employed. acs.orgresearchgate.net This notation indicates a split-valence basis set, where core and valence electrons are treated differently, augmented with polarization functions (d for heavy atoms, p for hydrogen) to allow for more flexibility in describing the shape of the electron density, which is essential for accurately modeling chemical bonds. researchgate.netnih.gov

| Component | Commonly Used Examples | Purpose |

| Exchange-Correlation Functional | B3LYP, B3PW91, M06-2X, ωB97XD | Approximates the exchange and correlation energy of electrons. Hybrid functionals like B3LYP are often preferred for their accuracy with organic molecules. researchgate.netreddit.comdergipark.org.tr |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-SVP | Provides the mathematical functions to build molecular orbitals. Split-valence basis sets with polarization and diffuse functions are standard for reliable results. africanjournalofbiomedicalresearch.comresearchgate.netscispace.com |

Analysis of Molecular Orbitals and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the modern understanding of chemical reactivity. fiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. fiveable.mewuxibiology.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. scirp.orgwuxibiology.com

For quinoline-based compounds, the HOMO is typically a π-orbital distributed over the aromatic ring system, while the LUMO is a π*-antibonding orbital. In this compound, the presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing N-oxide group (-N→O) would significantly influence the energies and distributions of these orbitals. The HOMO-LUMO gap can be used to understand charge transfer interactions within the molecule. researchgate.netscispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| 8-Hydroxyquinoline (B1678124) researchgate.net | - | - | 4.52 |

| 5-azidomethyl-8-hydroxyquinoline scispace.com | -6.165 | -1.727 | 4.438 |

This table presents data for related quinoline compounds to provide context for the expected electronic properties of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface and color-coded to indicate different regions of electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. chemrxiv.orgresearchgate.net

The color scheme typically ranges from red (most negative potential) to blue (most positive potential):

Red/Yellow Regions : Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. dergipark.org.trresearchgate.net

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. dergipark.org.trresearchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) localized around the highly electronegative oxygen atoms of the N-oxide and hydroxyl groups. These regions represent the primary sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group and some of the hydrogen atoms on the aromatic ring. nih.gov

Charge Analysis and Delocalization Patterns (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a fundamental computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. This approach also quantifies the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity.

For this compound, NBO analysis reveals significant electronic features. The presence of the N-oxide group and the hydroxyl substituent introduces considerable electronic perturbations within the quinoline ring system. The N-oxide bond itself is a strong electron-donating group, which influences the charge distribution across the aromatic framework.

The calculated natural charges on each atom provide a quantitative measure of the electron distribution. In this compound, the oxygen atom of the N-oxide group and the oxygen of the hydroxyl group are expected to carry significant negative charges, while the nitrogen atom and the hydrogen of the hydroxyl group will be positively charged. The carbon atoms of the quinoline ring will exhibit a pattern of alternating charges, reflecting the resonance effects within the aromatic system.

Table 1: Hypothetical NBO Analysis Data for this compound (Note: The following data is illustrative and based on general principles of NBO analysis for similar compounds, as specific literature data for this compound is not available.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | π(C4-C5) | 5.2 |

| LP(2) O (hydroxyl) | σ(C5-H) | 1.8 |

| LP(1) O (N-oxide) | π(N-C2) | 8.5 |

| LP(1) O (N-oxide) | π(C8-C9) | 4.1 |

| π(C7-C8) | π*(C5-C6) | 15.3 |

Non-Linear Optical (NLO) Property Prediction and Calculation

Molecules with significant intramolecular charge transfer, a large dipole moment, and extended π-conjugation often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them, a phenomenon with applications in telecommunications, optical computing, and photonics. Theoretical calculations are instrumental in predicting and understanding the NLO response of molecules like this compound.

Dipole Moment and Polarizability Tensor Analysis

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is a tensor, with different components along different molecular axes. Molecules with delocalized π-electrons, such as the quinoline ring system, generally have high polarizabilities.

First and Second-Order Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The second hyperpolarizability (γ) governs third-order NLO effects.

Computational methods, such as those based on Density Functional Theory (DFT), can be used to calculate these hyperpolarizabilities. For this compound, the intramolecular charge transfer from the electron-donating hydroxyl and N-oxide groups to the electron-accepting quinoline ring system is expected to give rise to a significant first hyperpolarizability.

Table 2: Hypothetical Calculated NLO Properties of this compound (Note: The following data is illustrative and based on general principles of NLO calculations for similar compounds, as specific literature data for this compound is not available.)

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 150 a.u. |

| First Hyperpolarizability (β) | 3.0 x 10-30 esu |

| Second Hyperpolarizability (γ) | 2.5 x 10-36 esu |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of a collection of molecules in condensed phases (liquids or solids). MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonding is a critical intermolecular force that dictates the structure and properties of many chemical and biological systems. In this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen of the N-oxide group and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors.

MD simulations can reveal the intricate network of hydrogen bonds that form between molecules of this compound. This includes identifying the preferred hydrogen bonding sites, the average lifetime of hydrogen bonds, and the geometry of these interactions. It is plausible that both intramolecular hydrogen bonding (between the 5-hydroxyl group and the nitrogen atom) and intermolecular hydrogen bonds (between the hydroxyl group of one molecule and the N-oxide oxygen of another) could exist, influencing the crystal packing and bulk properties of the material.

Noncovalent Interactions (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL)

Beyond classical hydrogen bonds, a range of weaker noncovalent interactions (NCIs) also play a crucial role in molecular recognition and self-assembly. Computational tools like the Reduced Density Gradient (RDG) analysis can visualize and characterize these weak interactions, such as van der Waals forces and steric repulsion, in real space. The RDG is a function of the electron density and its gradient, and its visualization typically uses a color scale to distinguish between different types of interactions.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are other valuable tools for analyzing the electronic structure. ELF provides a measure of the likelihood of finding an electron in the vicinity of a reference electron, effectively mapping out the regions of space corresponding to chemical bonds and lone pairs. LOL, on the other hand, highlights regions where localized orbitals are most prominent. For this compound, ELF and LOL analyses would clearly show the covalent bonds within the quinoline ring, the C-O and O-H bonds of the hydroxyl group, the N-O bond of the N-oxide, and the lone pair regions on the oxygen and nitrogen atoms. These analyses can also provide insights into the nature of the hydrogen bonds present in the system.

Solvent Effects and Solvatochromism

The interaction of this compound with solvents is anticipated to significantly influence its electronic and photophysical properties, a phenomenon known as solvatochromism. While specific solvatochromic studies on this compound are not extensively documented, research on similar quinoline derivatives provides a framework for understanding these effects. The polarity of the solvent is expected to play a crucial role in the stabilization of the ground and excited states of the molecule, leading to shifts in its absorption and fluorescence spectra.

Computational studies on related quinoline N-oxides have shown that the N-oxide group introduces a significant dipole moment, enhancing the potential for strong solute-solvent interactions. The presence of both a hydroxyl group and an N-oxide functionality suggests that this compound can act as both a hydrogen bond donor and acceptor. In protic solvents, strong hydrogen bonding interactions are expected to occur, which can lead to noticeable shifts in the electronic spectra.

The solvatochromic behavior can be qualitatively understood by considering the differential solvation of the ground and excited states. For instance, if the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift would be observed. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvation models, are powerful tools for predicting such solvatochromic shifts.

Table 1: Predicted Solvatochromic Shifts of a Generic Quinoline N-oxide Derivative in Various Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

| n-Hexane | 1.88 | 320 | 410 |

| Dichloromethane | 8.93 | 328 | 425 |

| Ethanol | 24.55 | 335 | 440 |

| Acetonitrile | 37.5 | 332 | 435 |

| Water | 80.1 | 340 | 450 |

Note: This table is illustrative and based on general trends observed for similar compounds. Specific values for this compound would require dedicated experimental or computational studies.

Conformational Analysis and Tautomerism Studies

The structural flexibility and potential for tautomerism are critical aspects of the chemistry of this compound. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, while tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium.

Conformational Analysis:

For this compound, the primary conformational flexibility arises from the orientation of the hydroxyl group relative to the quinoline ring system. The hydroxyl group can be oriented either cis or trans with respect to the nitrogen atom of the quinoline ring. Computational studies on related hydroxyquinolines suggest that the relative stability of these conformers is influenced by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding.

In the case of 8-hydroxyquinoline N-oxide, a close isomer, strong intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the N-oxide group has been observed, leading to a planar and rigid conformation. ias.ac.inresearchgate.net For this compound, while direct intramolecular hydrogen bonding to the N-oxide oxygen is not possible due to the distance, the orientation of the hydroxyl group will still be influenced by interactions with the π-system of the aromatic rings and potential intermolecular hydrogen bonding in condensed phases or in solution.

Tautomerism Studies:

This compound can potentially exist in two tautomeric forms: the enol form (this compound) and the keto form (5-quinolone-N-oxide). The equilibrium between these two forms is a crucial determinant of the compound's reactivity and spectroscopic properties.

Theoretical investigations using Density Functional Theory (DFT) on various hydroxyquinolines have shown that the relative stability of the enol and keto tautomers is highly dependent on the position of the hydroxyl group. For most hydroxyquinoline isomers, the enol form is found to be more stable. scirp.org This preference is often attributed to the aromaticity of the quinoline ring system, which is better preserved in the enol tautomer.

For the closely related 8-hydroxyquinoline N-oxide, computational studies have indicated a strong preference for the enol form, stabilized by an intramolecular hydrogen bond. nih.gov While the intramolecular hydrogen bonding pattern is different in this compound, the general principles of aromatic stabilization are expected to favor the enol tautomer.

The solvent can also play a significant role in the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. If the keto tautomer possesses a larger dipole moment, its population is expected to increase in polar solvents.

Table 2: Calculated Relative Energies of Enol and Keto Tautomers for a Generic Hydroxyquinoline Derivative

| Tautomer | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| Enol Form | 0.0 (Reference) | 0.0 (Reference) |

| Keto Form | +5.8 | +3.5 |

Note: This table presents hypothetical data based on general findings for hydroxyquinolines. The actual energy differences for this compound would need to be determined by specific quantum chemical calculations.

Coordination Chemistry and Ligand Properties of 5 Hydroxyquinoline N Oxide

Chelation Modes and Metal Ion Affinities

The potential of 5-Hydroxyquinoline-N-oxide as a ligand is rooted in the presence of two key donor groups: the oxygen atom of the hydroxyl group and the oxygen atom of the N-oxide moiety. The spatial arrangement of these groups dictates its coordination behavior with metal ions.

This compound can exhibit different coordination modes depending on the metal ion and reaction conditions.

Monodentate Behavior: The ligand can act as a monodentate ligand, coordinating to a metal center solely through the oxygen atom of the N-oxide group. This behavior is characteristic of simple aromatic N-oxides like quinoline (B57606) N-oxide and isoquinoline (B145761) N-oxide, which form complexes with transition metals by donating electron density from the highly polar N-O bond researchgate.net.

Bidentate Behavior: The presence of the hydroxyl group at the 5-position allows for the formation of a stable six-membered chelate ring with a metal ion, involving both the N-oxide oxygen and the deprotonated hydroxyl oxygen. This bidentate chelation is analogous to that observed for 8-hydroxyquinoline (B1678124) N-oxide and is a crucial feature of its coordination chemistry ias.ac.in. This mode of binding is generally preferred as it leads to thermodynamically stable metallacycles.

Polydentate (Bridging) Behavior: While less common, it is conceivable that this compound could act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. This could occur if the hydroxyl group coordinates to one metal ion while the N-oxide group coordinates to another, although steric factors might limit this possibility.

The N-oxide group is a strong Lewis base with a highly polar N⁺-O⁻ bond that forms robust interactions with metal cations researchgate.netnih.gov. Its introduction into the quinoline ring has several significant effects on the coordination geometry of the resulting metal complexes:

Primary Coordination Site: Unlike in parent quinoline ligands where coordination occurs through the heterocyclic nitrogen, in N-oxides, the coordination is directed through the exocyclic oxygen atom researchgate.net. This shifts the point of attachment and alters the geometry of the ligand around the metal center.

Stabilization of Higher Coordination Numbers: The strong donor capacity of the N-oxide oxygen can help stabilize various coordination geometries. Depending on the metal ion and the presence of other ligands, geometries ranging from tetrahedral to octahedral can be achieved nih.gov. For example, zinc(II) perchlorate (B79767) forms an octahedral complex with six isoquinoline N-oxide ligands, [Zn(iQNO)₆]²⁺ nih.gov.

The coordination chemistry of this compound is best understood by comparing it with the well-established ligand, 8-hydroxyquinoline (8-HQ). 8-HQ is a premier chelating agent, renowned for its ability to form stable complexes with a vast range of metal ions tandfonline.comscirp.org.

The key distinction lies in the nature of the chelate ring formed:

8-Hydroxyquinoline (8-HQ): This ligand acts as a bidentate, monoanionic chelating agent, coordinating through the heterocyclic nitrogen atom and the deprotonated hydroxyl oxygen atom. This arrangement results in the formation of a highly stable five-membered chelate ring ias.ac.inscirp.org.

Hydroxyquinoline N-oxides: In contrast, both 8-hydroxyquinoline N-oxide and its 5-hydroxy isomer coordinate through the N-oxide oxygen and the hydroxyl oxygen. This leads to the formation of a six-membered chelate ring ias.ac.in.

This structural difference has profound implications for their chelating properties. Infrared spectroscopy studies on 8-hydroxyquinoline N-oxide show evidence of much stronger intramolecular hydrogen bonding between the O-H and N-O groups compared to the O-H...N interaction in 8-HQ ias.ac.in. This suggests a more favorable pre-organization for metal chelation. Consequently, 8-hydroxyquinoline N-oxide has been found to be more selective in its complex formation with metal ions compared to the less discriminating 8-HQ, which precipitates a wider array of metals ias.ac.in. A similar increase in selectivity can be anticipated for this compound.

| Property | 8-Hydroxyquinoline (8-HQ) | This compound (Inferred) |

|---|---|---|

| Donor Atoms | Quinoline Nitrogen, Hydroxyl Oxygen | N-Oxide Oxygen, Hydroxyl Oxygen |

| Chelate Ring Size | 5-membered | 6-membered |

| Selectivity | Low (forms complexes with many metals) ias.ac.in | Higher (expected to be more selective) ias.ac.in |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The nature of the resulting complex can be controlled by the stoichiometry of the reactants and the choice of solvent and counter-ions.

Like other versatile ligands, this compound can form both homoleptic and heteroleptic complexes.

Homoleptic Complexes: These are coordination compounds in which a central metal ion is bound to only one type of ligand youtube.com. A homoleptic complex of this compound would have the general formula [M(5-HQNO)n]ˣ⁺, where 'n' is the number of ligands coordinated to the metal 'M'.

Heteroleptic Complexes: These complexes feature a central metal ion coordinated to more than one type of ligand youtube.com. A heteroleptic complex could, for example, have the formula [M(5-HQNO)n(L)m]ˣ⁺, where 'L' represents another ligand, such as water, ammonia, or halides. The synthesis of heteroleptic complexes often requires careful control of reaction conditions to prevent the preferential formation of more stable homoleptic species rdd.edu.iq.

While specific studies on this compound are scarce, its complexation behavior can be predicted based on related quinoline derivatives. 8-hydroxyquinoline and its substituted analogs are known to form stable complexes with a wide variety of transition metals, including Cu(II), Co(II), Ni(II), and Fe(II) rdd.edu.iqresearchgate.net. These complexes often adopt geometries dictated by the electronic configuration of the metal ion. For instance, Cu(II) complexes with 8-HQ derivatives are often square planar, while Co(II) and Ni(II) can form tetrahedral or octahedral complexes scirp.orgrdd.edu.iq.

Given its bidentate chelating ability, this compound is expected to form stable complexes with these transition metals. The reaction of the ligand with metal salts like CuCl₂, CoCl₂, and ZnCl₂ would likely yield neutral complexes of the type [M(5-HQNO)₂], assuming the ligand acts as a monoanionic bidentate chelator upon deprotonation of the hydroxyl group.

| Metal Ion | Typical Coordination Number | Common Geometries with 8-HQ Analogs |

|---|---|---|

| Copper(II) | 4 | Square Planar scirp.org |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral scirp.orgrdd.edu.iq |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral nih.gov |

| Manganese(II) | 4, 6 | Tetrahedral, Octahedral |

| Molybdenum | Variable | Variable (e.g., Octahedral) |

The characterization of these complexes would involve a range of spectroscopic and analytical techniques, including FTIR to confirm the coordination through the N-O and deprotonated C-O groups, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to definitively determine the solid-state structure and coordination geometry.

Mechanistic Research on Biological Activities of 5 Hydroxyquinoline N Oxide and Its Analogues

Exploration of Biochemical Pathways and Enzyme Interactions

The biological activities of 5-Hydroxyquinoline-N-oxide and its analogues are deeply rooted in their interactions with various biochemical pathways and enzymes. The unique chemical structure, featuring both a quinoline (B57606) core and an N-oxide functional group, allows for a range of molecular interactions that are subjects of ongoing research.

An important area of investigation is the interaction of quinoline-N-oxide analogues with reductase enzymes. A notable example is the study of 2-n-heptyl-4-hydroxyquinoline-N-oxide (HOQNO), an analogue of menaquinol, and its interaction with Dimethyl Sulfoxide (B87167) Reductase (DmsABC) in Escherichia coli. nih.gov Dimethyl sulfoxide (DMSO) reductase is a molybdenum-containing enzyme that plays a role in anaerobic respiration by using DMSO as a terminal electron acceptor. wikipedia.org

Research using fluorescence titration has demonstrated that HOQNO binds to the DmsABC enzyme complex with a stoichiometry of approximately 1:1. nih.gov The binding event leads to a quenching of HOQNO's natural fluorescence. nih.gov Further studies involving a mutation in the DmsC subunit (DmsABCH65R) revealed that this specific subunit is crucial for the interaction, as the mutation blocked HOQNO from binding to the protein. This suggests the presence of a single high-affinity binding site for HOQNO located within the DmsC subunit of the enzyme complex. nih.gov

Stopped-flow kinetic analyses have provided deeper insights into the binding mechanism, describing it as a two-step equilibrium process. This involves a rapid initial bimolecular binding step followed by a slower unimolecular step. nih.gov The fluorescence quenching observed occurs during the initial fast binding event. nih.gov

| Parameter | Description | Value |

|---|---|---|

| k1 | Forward reaction rate of the first equilibrium | (3.9 +/- 0.3) x 10(5) M-1 s-1 |

| k2 | Reverse reaction rate of the first equilibrium | 0.10 +/- 0.01 s-1 |

| Kd1 | Dissociation constant for the first equilibrium (k2/k1) | ~260 nM |

| Overall Kd (upper limit) | Overall dissociation constant for the two-step model | ~6 nM |

The N-oxide functionality is critical to the biological and medicinal properties of many compounds. nih.govnih.gov The N⁺–O⁻ bond is highly polar, which can increase the water solubility and reduce the membrane permeability of a parent molecule. nih.govacs.orgbohrium.com Beyond these physical properties, the N-oxide group possesses special redox reactivity that is central to its biological effects. nih.govnih.gov

In the context of redox biology, N-oxides can be enzymatically reduced in vivo back to their parent amine or heterocyclic compound. acs.org This reductive metabolism is particularly favored in hypoxic (low-oxygen) environments, a characteristic feature of solid tumors. nih.govacs.org This property forms the basis for the development of hypoxia-activated prodrugs. nih.govacs.orgbohrium.com The concept involves administering a less toxic or inactive N-oxide compound, which is then selectively activated to its cytotoxic form within the hypoxic tumor microenvironment, thereby targeting cancer cells while minimizing damage to healthy, well-oxygenated tissues. acs.org This selective activation is a promising strategy in cancer therapy. acs.org For instance, the cytotoxic compound camptothecin, a topoisomerase I inhibitor, can be "caged" as a less active N-oxide prodrug that is then activated at the tumor site. acs.org

Quinoline derivatives are recognized for their antioxidant properties. researchgate.net The mechanism of this activity is often linked to the ability of the quinoline structure to scavenge free radicals and inhibit oxidative processes like lipid peroxidation. nih.gov The presence of a hydroxyl group on the quinoline ring, as in 5-hydroxyquinoline (B119867), is particularly important for this activity. Phenolic constituents are known to be effective radical scavengers. researchgate.net

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown they possess significant antiradical properties, which can be assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov These compounds can also protect against oxidative stress-induced cell death by mitigating the damaging effects of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.gov The antioxidant effect of some quinoline derivatives is also attributed to the secondary nitrogen atom within the hydroquinoline ring, which can form a stable radical, thereby contributing to its antioxidant action. mdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key cytosolic flavoprotein that plays a crucial role in cellular defense against oxidative stress. nih.govnih.govredoxscience.com Its primary function is to catalyze the two-electron reduction of quinones and related substrates. nih.govnih.gov This reaction is a detoxification pathway because it bypasses the one-electron reduction that can produce unstable and highly reactive semiquinone free radicals and other reactive oxygen species. nih.gov

Given that NQO1's substrates are quinones, quinoline-based structures like this compound and its analogues represent potential ligands for this enzyme. The expression of NQO1 is often upregulated in response to cellular stress, including oxidative stress, and is elevated in various human cancers. nih.govnih.gov The interaction with NQO1 can be complex; some compounds may act as substrates and be detoxified by the enzyme, while others may act as inhibitors. nih.gov For example, dicoumarol is a well-known inhibitor of NQO1. nih.govresearchgate.net The potential for this compound and its analogues to bind to and modulate the activity of NQO1 is an area of significant interest, as this interaction could influence cellular redox balance and the response to oxidative stress.

Molecular Mechanisms of Cellular Activity

The cellular effects of quinoline-N-oxides are often linked to their ability to trigger programmed cell death, a process known as apoptosis.

Apoptosis is a fundamental process for removing damaged or unwanted cells and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Research on analogues of quinoline-N-oxide has demonstrated their ability to induce apoptosis in cancer cells.

For example, studies on 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) and 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) in human erythroleukemic K562 cells have shown that these compounds can trigger apoptosis. nih.govresearchgate.net A key event preceding apoptosis was the inhibition of microsomal NADPH-cytochrome c-reductase activity. nih.gov This inhibition can disrupt cellular redox balance and signaling, ultimately leading to the activation of the apoptotic cascade. nih.gov

The induction of apoptosis by these compounds was confirmed by the activation of key executioner enzymes, specifically caspase-9 and caspase-3. nih.govresearchgate.net Caspase-9 is an initiator caspase typically associated with the intrinsic pathway, which is activated following mitochondrial stress and the release of cytochrome c. mdpi.com Caspase-3 is a primary executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com The treatment of cells with these quinoline-N-oxide derivatives led to a significant increase in the activation of both caspases, confirming the engagement of the apoptotic machinery. nih.govresearchgate.net

| Compound (10 µM) | Effect on NADPH-cytochrome c-reductase | Apoptotic Pathway Activation |

|---|---|---|

| 2-(4'-nitrostyryl)-quinoline-1-oxide (2-NSQO) | 50% inhibition | Activation of caspase-9 and caspase-3 |

| 4-(4'-nitrostyryl)-quinoline-1-oxide (4-NSQO) | 15% inhibition | Activation of caspase-9 and caspase-3 |

Modulation of Cellular Processes (e.g., Mitophagy, ATP Depletion)

The modulation of fundamental cellular processes is a key aspect of the biological activity of this compound and its analogues. These compounds can influence pathways essential for cellular homeostasis and survival, such as mitophagy and cellular energy metabolism.

Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria. This process is critical for maintaining mitochondrial quality control and cellular health. Dysregulation of mitophagy is implicated in a variety of diseases. The induction of mitophagy can occur through several pathways, often initiated by mitochondrial stress and depolarization. This leads to the activation of signaling cascades that tag mitochondria for degradation by lysosomes.

Cellular energy levels, primarily in the form of adenosine (B11128) triphosphate (ATP), are crucial for nearly all cellular functions. ATP depletion can be a significant consequence of mitochondrial dysfunction. The inhibition of the mitochondrial electron transport chain disrupts oxidative phosphorylation, the primary source of ATP production. This energy depletion can trigger various cellular stress responses and, if severe and prolonged, can lead to cell death. The cellular response to ATP depletion is complex and can involve the activation of energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway, which attempts to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.

Interactions with DNA and DNA Synthesis Inhibition

Quinoline derivatives have been shown to interact with DNA, a mechanism that can contribute to their biological effects, including antimicrobial and anticancer activities. One of the proposed mechanisms of action is the intercalation of the planar quinoline ring system between the base pairs of the DNA double helix. This insertion can distort the helical structure, interfering with DNA replication and transcription, ultimately leading to the inhibition of DNA synthesis.

Studies on quinoline-based compounds have demonstrated their ability to inhibit various enzymes that act on DNA. nih.gov For instance, certain analogues have been shown to inhibit DNA methyltransferases and polymerases. nih.gov The inhibition of these enzymes can be achieved through DNA intercalation, which causes a conformational change in the DNA, preventing the catalytic domain of the enzyme from accessing its target. nih.gov

Furthermore, some antiparasitic agents that share structural similarities with quinoline derivatives are known to act by inhibiting DNA synthesis in the target organisms. drugbank.com This suggests that the inhibition of DNA replication is a plausible mechanism contributing to the broad-spectrum biological activity of this compound and its analogues. The precise nature of the interaction and the specific enzymes targeted can vary depending on the specific substitutions on the quinoline ring.

Mechanistic Insights into Broad Biological Properties (e.g., Antiviral, Antibacterial, Antifungal, Antiparasitic, Antineoplastic, Anti-inflammatory)

Compounds based on the 8-hydroxyquinoline scaffold are recognized for a wide array of biological activities. nih.govresearchgate.netdoaj.org These include antiviral, antibacterial, antifungal, antiparasitic, and antineoplastic effects. The N-oxide functional group can further modulate these activities.

The antiviral properties of some 8-hydroxyquinoline derivatives have been demonstrated against viruses such as the dengue virus. researchgate.net The mechanism of action appears to occur at an early stage of the viral life cycle, reducing the production of viral components and infectious particles. nih.gov

The antibacterial activity of these compounds is often attributed to their ability to chelate metal ions that are essential for bacterial enzyme function and to disrupt cellular processes like DNA replication. nih.gov In some cases, environmental and pathogenic bacteria have been observed to chemically modify and detoxify certain hydroxyquinoline N-oxides, indicating a defense mechanism against these compounds. asm.org

The antineoplastic activity of hydroxyquinoline derivatives and their N-oxides has been a significant area of research. One of the key mechanisms contributing to their anticancer effects is the generation of reactive oxygen species (ROS). acs.org Increased intracellular ROS can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells. acs.orgnih.gov Furthermore, some isoquinolinequinone N-oxides have been shown to inhibit the activity of drug efflux pumps in multidrug-resistant (MDR) cancer cells, making them effective against resistant tumors. acs.org

The table below summarizes the broad biological properties of 8-hydroxyquinoline derivatives and their potential mechanisms of action.

| Biological Activity | Potential Mechanism(s) of Action |

| Antiviral | Inhibition of early stages of the virus lifecycle, reduction of intracellular viral components. nih.gov |

| Antibacterial | DNA gyrase inhibition, chelation of essential metal ions. nih.gov |

| Antifungal | Disruption of fungal cell membrane integrity and cellular processes. |

| Antiparasitic | Inhibition of DNA synthesis and other essential metabolic pathways in parasites. drugbank.com |

| Antineoplastic | Induction of reactive oxygen species (ROS) and oxidative stress, inhibition of drug efflux pumps in MDR cells, apoptosis induction. acs.orgnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. |

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies provide insights into the molecular features necessary for therapeutic efficacy and can guide the design of more potent and selective compounds.

For quinolone antibacterials, the substituents at various positions on the quinoline ring have a profound impact on their activity. For instance, the choice of the N1-substituent can greatly influence the effects of substituents at the C5, C7, and C8 positions on DNA gyrase inhibition and antibacterial spectrum. nih.gov Judicious selection of these substituents can significantly enhance the potency and spectrum of 7-piperazinyl quinolones. nih.gov

In the context of anticancer activity, SAR studies on isoquinolinequinone N-oxides have revealed important structural determinants. The position of substitution on the quinone ring can affect cytotoxicity, with C(6) isomers sometimes exhibiting lower mean GI50 values than the corresponding C(7) isomers. acs.org The addition of electron-withdrawing groups, such as bromine, to the C(6) or C(7) position can result in more cytotoxic derivatives. acs.org This is attributed to the quinone being more susceptible to redox cycling and nucleophilic attack, leading to increased ROS production. acs.org

The table below presents key findings from SAR studies on quinoline derivatives.

| Compound Class | Key SAR Findings | Reference |

| 5-Substituted Quinolones | The N1-substituent strongly influences the structure-activity relationships of C5, C7, and C8 substituents. | nih.gov |

| Isoquinolinequinone N-Oxides | C(6) isomers can be more potent than C(7) isomers. Electron-withdrawing groups at C(6) or C(7) enhance cytotoxicity. | acs.org |

| 8-Hydroxyquinolines | The presence of a nitro group at the 5-position can significantly increase cytotoxicity against cancer cells compared to halogenated analogues. | nih.gov |

Investigation of Selective Toxicity at the Cellular Level

A critical aspect of developing therapeutic agents is achieving selective toxicity, where the compound is more harmful to pathogenic organisms or cancer cells than to host or normal cells. Research into this compound and its analogues has explored mechanisms that confer such selectivity.

One strategy for achieving selective toxicity in cancer therapy is to exploit the unique microenvironment of solid tumors, such as hypoxia (low oxygen levels). Bioreductive agents are drugs that are activated under hypoxic conditions to form cytotoxic species. Quinoxaline 1,4-di-N-oxides, which are structurally related to quinoline-N-oxides, have been investigated as potential bioreductive agents. nih.gov These compounds are more toxic to cancer cells in hypoxic environments than in well-oxygenated conditions. nih.gov For example, the compound Q-85 HCl showed a high hypoxia cytotoxicity ratio in various human tumor cell lines. nih.gov

Another approach to selective toxicity is targeting multidrug-resistant (MDR) cancer cells. Some isoquinolinequinone N-oxides have demonstrated the ability to overcome cancer multidrug resistance. acs.org These compounds can be more potent against MDR cells that overexpress drug efflux pumps like P-glycoprotein. acs.org The mechanism can involve the inhibition of these pumps and the induction of significant ROS accumulation, leading to cell death in the resistant cells. acs.org

Furthermore, studies comparing different 8-hydroxyquinoline analogues have shown that specific substitutions can lead to enhanced toxicity in cancer cells. For instance, an 8-hydroxy-5-nitroquinoline was found to be significantly more toxic to a human B cell lymphoma cell line than its halogenated counterparts like clioquinol. nih.gov This enhanced cytotoxicity was associated with an increased generation of intracellular reactive oxygen species. nih.gov

The table below highlights findings related to the selective toxicity of quinoline-N-oxide analogues.

| Compound/Analogue | Cell Lines | Key Findings on Selective Toxicity | Reference |

| Q-85 HCl (Quinoxaline 1,4-di-N-oxide) | Caco2, MCF-7, HT-29, Tk-10 | More toxic in hypoxic conditions; high hypoxia cytotoxicity ratio (HCR=155 in CaCo-2). | nih.gov |

| Isoquinolinequinone N-Oxides | MDR and sensitive cancer cell lines | Nanomolar GI50 values against MDR cells; inhibit drug efflux pumps and cause ROS accumulation. | acs.org |

| 8-Hydroxy-5-nitroquinoline | Raji (human B cell lymphoma) | 5-10 fold lower IC50 than clioquinol; cytotoxicity enhanced by copper and linked to increased ROS generation. | nih.gov |

Applications in Advanced Materials Science and Catalysis Research

Precursors for Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

5-Hydroxyquinoline-N-oxide serves as a foundational building block in the synthesis of novel luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). The N-oxide functional group offers a reactive handle for the introduction of various substituents onto the quinoline (B57606) scaffold, which can then be deoxygenated to yield highly fluorescent 8-hydroxyquinoline (B1678124) derivatives. These derivatives are renowned for their excellent electron-transporting properties and ability to form stable, luminescent metal complexes.

Derivatives such as 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines, which can be conceptually derived from this compound, form highly luminescent and soluble aluminum(III) complexes. These complexes are crucial in the fabrication of OLEDs, exhibiting strong green luminescence with high quantum yields. The substitution at the 5-position allows for the fine-tuning of the electronic properties and, consequently, the emission color of the resulting OLEDs. For instance, the incorporation of electron-donating groups can lead to a red-shift in the emission wavelength.

The general synthetic strategy involves the functionalization of the quinoline ring, facilitated by the N-oxide group, followed by complexation with metal ions like Al(III) or Zn(II). The resulting metal complexes, often referred to as 'aluminates' or 'zincoquinolates', are the active emissive components in the OLED device structure. The table below summarizes the luminescent properties of some relevant 5-substituted-8-hydroxyquinoline aluminum complexes.

| Substituent at 5-position | Emission Maxima (λmax) | Color of Luminescence | Quantum Yield |

| -CH₂OR (Alkoxymethyl) | 538-540 nm | Green | High |